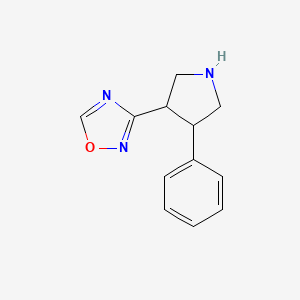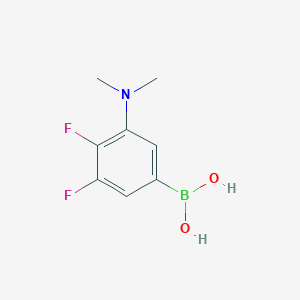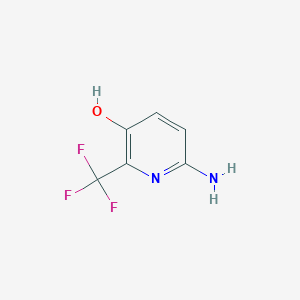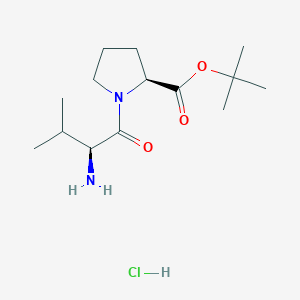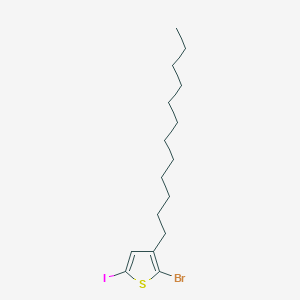
2-Bromo-3-dodécyl-5-iodothiophène
Vue d'ensemble
Description
2-Bromo-3-dodecyl-5-iodothiophene is an organohalide compound with the molecular formula C16H26BrIS. It is a thiophene derivative, characterized by the presence of bromine and iodine atoms at the 2 and 5 positions, respectively, and a dodecyl chain at the 3 position. This compound is often used as a building block in the synthesis of organic semiconductors and other advanced materials .
Applications De Recherche Scientifique
2-Bromo-3-dodecyl-5-iodothiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: The compound is employed in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: It serves as a precursor for the synthesis of biologically active molecules and probes for studying biological systems.
Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by modifying its structure to enhance biological activity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-dodecyl-5-iodothiophene typically involves the halogenation of 3-dodecylthiophene. The process begins with the bromination of 3-dodecylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at the 2 position. The subsequent iodination is carried out using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of 2-Bromo-3-dodecyl-5-iodothiophene follows similar synthetic routes but on a larger scale. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-dodecyl-5-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the dodecyl chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophenes, while coupling reactions produce extended conjugated systems useful in organic electronics .
Mécanisme D'action
The mechanism of action of 2-Bromo-3-dodecyl-5-iodothiophene depends on its application. In organic electronics, its role as a building block in semiconductors involves the formation of π-conjugated systems that facilitate charge transport. The bromine and iodine atoms can influence the electronic properties of the material, enhancing its performance in devices. In chemical biology and medicinal chemistry, the compound’s reactivity allows it to interact with specific molecular targets, modulating biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-hexyl-5-iodothiophene: Similar structure but with a hexyl chain instead of a dodecyl chain.
2-Bromo-3-dodecylthiophene: Lacks the iodine atom at the 5 position.
3-Dodecylthiophene: Lacks both the bromine and iodine atoms.
Uniqueness
2-Bromo-3-dodecyl-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity for various chemical transformations. The dodecyl chain enhances its solubility in organic solvents, making it suitable for solution-based processing techniques in material science and organic electronics .
Propriétés
IUPAC Name |
2-bromo-3-dodecyl-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMNAXSVZXXUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




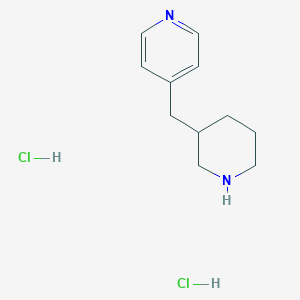
![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)
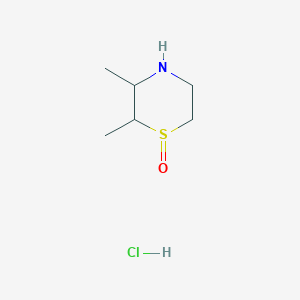
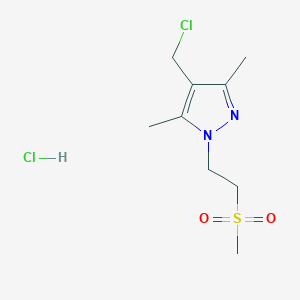
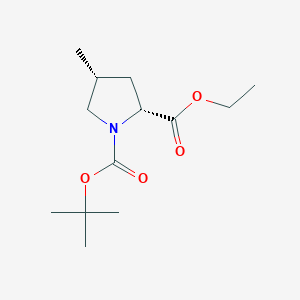
![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
